molecular formula C12H16N4O2 B2528308 3-(Tert-butyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034421-48-0

3-(Tert-butyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No. B2528308
CAS RN: 2034421-48-0
M. Wt: 248.286
InChI Key: DVYRGTQLRSQZAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been explored in various studies. For instance, a series of 2,5-di-substituted 1,3,4-oxadiazoles with 2,6-di-tert-butylphenol moieties were synthesized by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid using phosphorus oxychloride . Another study reported the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate through a condensation reaction between carbamimide and 3-fluorobenzoic acid, facilitated by 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions .

Molecular Structure Analysis

The molecular structures of the synthesized oxadiazole compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and high-resolution mass spectrometry (HRMS) data were used to characterize the compounds in one study . In another, the structure of a tert-butyl oxadiazole derivative was confirmed by single-crystal X-ray diffraction (XRD) data, revealing that it crystallized in the monoclinic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

The oxadiazole derivatives synthesized in these studies were subjected to various biological assays to determine their reactivity and potential applications. Compounds from the first study were tested for their antioxidant properties using 2,2-diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays, with some showing significant free-radical scavenging ability . The tert-butyl oxadiazole derivative from another study was screened for in vitro antibacterial and anthelmintic activity, exhibiting moderate anthelmintic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and biological activity assays. The tert-butyl oxadiazole derivative was found to form weak C-H...O intermolecular interactions and aromatic π-π stacking interactions, contributing to a three-dimensional architecture in the crystalline state . The antioxidant activity of the oxadiazole derivatives suggests that these compounds have the potential to stabilize free radicals, which is an important physical property related to their chemical reactivity .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) Enhancement

Researchers have synthesized and analyzed various oxadiazole derivatives, including 3-(Tert-butyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, for their potential to improve the efficiency and performance of OLEDs. These compounds serve as excellent hole-blocking materials, contributing to the development of more efficient and durable OLED devices, showcasing their importance in advancing display technology (Wang et al., 2001).

Antitumor Activity

Another fascinating area of application for 3-(Tert-butyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole derivatives is in the field of oncology. Studies have synthesized novel bioactive oxadiazole natural product analogs, demonstrating potent antitumor activities against a variety of cell lines. This highlights the potential of oxadiazole derivatives in developing new chemotherapeutic agents (Maftei et al., 2013).

Antioxidant Activity

The antioxidant properties of oxadiazole derivatives have also been explored, with certain compounds exhibiting significant free-radical scavenging abilities. This suggests their potential use in combating oxidative stress-related diseases and conditions (Shakir et al., 2014).

Antimicrobial and Anthelmintic Activities

Oxadiazole derivatives have shown promise in antimicrobial and anthelmintic activities, with some compounds displaying potent effects against various pathogens and parasites. This points to their possible application in developing new antimicrobial and anthelmintic drugs (Krishna et al., 2015).

properties

IUPAC Name

3-tert-butyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-7-8(6-13-11(14-7)17-5)9-15-10(16-18-9)12(2,3)4/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYRGTQLRSQZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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